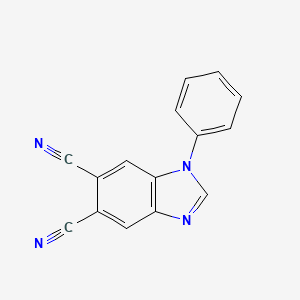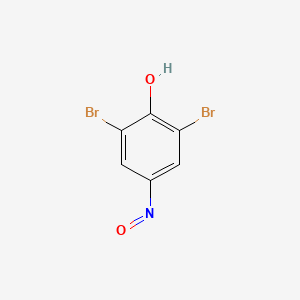![molecular formula C13H10N2O4S2 B11475149 1-Nitro-4-({[(4-nitrophenyl)sulfanyl]methyl}sulfanyl)benzene](/img/structure/B11475149.png)
1-Nitro-4-({[(4-nitrophenyl)sulfanyl]methyl}sulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-({[(4-nitrophenyl)sulfanyl]methyl}sulfanyl)benzene is an organic compound characterized by the presence of nitro and sulfanyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-4-({[(4-nitrophenyl)sulfanyl]methyl}sulfanyl)benzene typically involves the following steps:
Thioether Formation: The sulfanyl groups are introduced via thioether formation reactions, where a thiol reacts with a halogenated benzene derivative under basic conditions.
Coupling Reaction: The final step involves coupling the nitro-substituted benzene with the thioether-substituted benzene derivative under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Nitro-4-({[(4-nitrophenyl)sulfanyl]methyl}sulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-4-({[(4-nitrophenyl)sulfanyl]methyl}sulfanyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-Nitro-4-({[(4-nitrophenyl)sulfanyl]methyl}sulfanyl)benzene involves its interaction with specific molecular targets and pathways. The nitro and sulfanyl groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Nitro-4-({[(4-nitrophenyl)sulfanyl]methyl}sulfanyl)benzene can be compared with similar compounds such as:
- 1-Nitro-4-[(4-nitrophenyl)sulfanyl]benzene
- 1-Nitro-3-[(4-nitrophenyl)sulfanyl]benzene
- 1-Nitro-2-[(4-nitrophenyl)sulfanyl]benzene
These compounds share similar structural features but differ in the position of the nitro and sulfanyl groups on the benzene ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N2O4S2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-nitro-4-[(4-nitrophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H10N2O4S2/c16-14(17)10-1-5-12(6-2-10)20-9-21-13-7-3-11(4-8-13)15(18)19/h1-8H,9H2 |
InChI Key |
BGJPFRMRGSMEMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3,5-dimethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11475067.png)
![5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475070.png)
![6-isobutyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11475073.png)

![methyl (5E)-5-[3-(acetylamino)-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate](/img/structure/B11475084.png)
![3-methyl-1-phenyl-4-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazol-5-yl thiophene-2-carboxylate](/img/structure/B11475089.png)
![N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11475090.png)

![N-{5-chloro-2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11475109.png)
![N'-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide](/img/structure/B11475119.png)
![1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-methylpiperazin-1-yl)naphthalen-2-ol](/img/structure/B11475132.png)
![N-{2-[4,5-dimethoxy-2-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B11475134.png)

![2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11475137.png)
